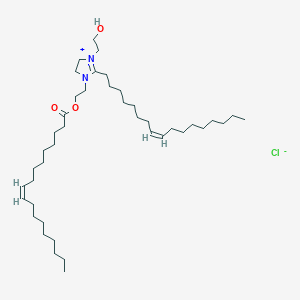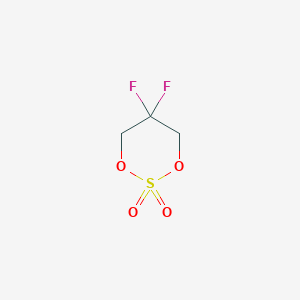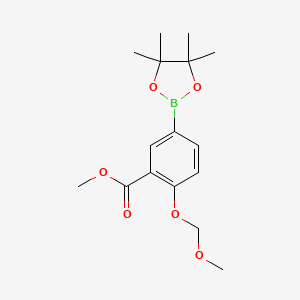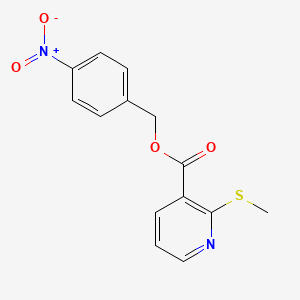
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is a chiral compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and a cyclopropylamino group, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane derivative, with a sulfur source under basic conditions.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine and an appropriate leaving group on the tetrahydrothiophene ring.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the 1,1-dioxide. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography or crystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide to the corresponding sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrahydrothiophene derivatives.
Applications De Recherche Scientifique
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Chemical Synthesis: Employed as a building block in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene: Lacks the 1,1-dioxide group.
(3S,4S)-3-(Cyclopropylamino)-4-hydroxythiophene 1,1-dioxide: Lacks the tetrahydro ring structure.
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1-oxide: Contains only one oxygen atom bonded to sulfur.
Uniqueness
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is unique due to the presence of both the cyclopropylamino group and the 1,1-dioxide functionality, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H13NO3S |
|---|---|
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
(3S,4S)-4-(cyclopropylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H13NO3S/c9-7-4-12(10,11)3-6(7)8-5-1-2-5/h5-9H,1-4H2/t6-,7-/m1/s1 |
Clé InChI |
ZIINTXBQQWMMDG-RNFRBKRXSA-N |
SMILES isomérique |
C1CC1N[C@@H]2CS(=O)(=O)C[C@H]2O |
SMILES canonique |
C1CC1NC2CS(=O)(=O)CC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,4-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363977.png)
![4-hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B13363978.png)


![2-Methyl-3-{6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364005.png)



![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B13364039.png)


![3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364053.png)

![6-[(2-Ethoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364064.png)
